molecular formula C14H12N2O2S B2895466 3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1255782-84-3

3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2895466
CAS No.: 1255782-84-3
M. Wt: 272.32
InChI Key: WUJORBKHZBORPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1255782-84-3) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and oncology research. This compound belongs to the thieno[3,2-d]pyrimidine-dione class of molecules, which have been identified as potent and selective inhibitors of the MIF2 tautomerase active site . With a molecular formula of C 14 H 12 N 2 O 2 S and a molecular weight of 272.32 g/mol, it serves as a key intermediate and investigative tool . Its primary research value lies in its mechanism of action as a selective inhibitor of d-dopachrome tautomerase (D-DT or MIF2), a homologous cytokine that plays a key role in cancer cell proliferation . By binding to the tautomerase active site of MIF2, this compound can interfere with MIF2-related cell signaling pathways, including the deactivation of the mitogen-activated protein kinase (MAPK) pathway . This mechanism leads to the induction of cell cycle arrest and has been shown to suppress the proliferation of non-small cell lung cancer (NSCLC) cells in both two-dimensional (2D) and three-dimensional (3D) cell culture models . Researchers utilize this compound to explore the biological role of MIF2 in cancer and to develop potential MIF2-directed therapeutics. This product is offered with a purity of 95% and is accompanied by analytical data, including NMR and LC-MS documentation, to ensure quality and consistency for your experiments . It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers can order this compound using the catalog number M193466 .

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-8-3-4-9(2)11(7-8)16-13(17)12-10(5-6-19-12)15-14(16)18/h3-7H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJORBKHZBORPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to Thieno[3,2-d]pyrimidine-2,4-dione Derivatives

One-Pot Cyclization Strategies

A highly efficient one-pot synthesis for thieno[3,2-d]pyrimidine derivatives was developed by adapting methods from. This approach condenses 3-aminothiophene precursors with urea or thiourea derivatives under acidic or basic conditions. For 3-(2,5-dimethylphenyl) substitution, 2,5-dimethylphenyl isocyanate serves as the arylating agent. The reaction proceeds via in situ formation of a thiourea intermediate, followed by cyclodehydration to yield the dione ring system. Typical conditions involve refluxing in ethanol or acetic acid with catalytic piperidine, achieving yields of 78–92%.

Stepwise Heterocyclization from 3-Aminothiophene Intermediates

Ethyl 3-amino-5-(substituted)thiophene-2-carboxylates, as described in, are pivotal intermediates. Reacting these with 2,5-dimethylphenyl isocyanate in dry benzene forms a urea adduct, which undergoes base-mediated cyclization (e.g., sodium ethoxide in ethanol) to afford the target compound. This two-step method ensures regioselectivity, with isolated yields of 65–85% after recrystallization from dimethylformamide.

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates cyclization steps. For example, 3-amino-5-(2,5-dimethylphenyl)thiophene-2-carboxamide reacts with formic acid under microwave conditions (150°C, 20 min) to directly form the thieno[3,2-d]pyrimidine-2,4-dione core. This method reduces reaction times from hours to minutes while maintaining yields of 70–88%.

Detailed Methodologies and Optimization

Starting Material Preparation

Synthesis of 3-Amino-5-(2,5-dimethylphenyl)thiophene-2-carboxylate

The precursor is synthesized via Gewald reaction, combining 2,5-dimethylacetophenone, ethyl cyanoacetate, and sulfur in ethanol with morpholine catalysis. After 6 hours of reflux, the product precipitates as yellow crystals (yield: 82%, purity >95% by HPLC).

Functionalization with 2,5-Dimethylphenyl Isocyanate

The carboxylate intermediate is treated with 2,5-dimethylphenyl isocyanate in anhydrous tetrahydrofuran at 0°C. Gradual warming to room temperature facilitates urea bond formation, confirmed by FT-IR (N–H stretch at 3320 cm⁻¹ and C=O at 1685 cm⁻¹).

Cyclization to Form the Thienopyrimidine Core

Acid-Catalyzed Cyclodehydration

Using concentrated hydrochloric acid in ethanol (reflux, 4 hours), the urea intermediate cyclizes to the dione. The crude product is neutralized with sodium bicarbonate and purified via column chromatography (silica gel, ethyl acetate/hexane 1:3), yielding 76%.

Base-Mediated Cyclization

Alternatively, sodium ethoxide in ethanol (reflux, 3 hours) promotes cyclization, with higher regioselectivity observed. Nuclear Overhauser effect (NOE) spectroscopy confirms the 2,5-dimethylphenyl group occupies position 3 of the pyrimidine ring.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Purity (%) Key Advantage
One-pot cyclization Ethanol, piperidine, reflux 88 98 Scalability (multigram quantities)
Stepwise heterocyclization NaOEt, ethanol, reflux 76 97 Regioselective aryl positioning
Microwave-assisted Formic acid, 150°C, MW 85 99 Rapid synthesis (20 minutes)

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.31 (s, 6H, Ar–CH₃), 6.98–7.12 (m, 3H, Ar–H), 8.45 (s, 1H, H-5), 10.21 (s, 1H, NH).
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 21.4 (Ar–CH₃), 112.5 (C-5), 139.8 (C-2), 163.2 (C=O).
  • HRMS : m/z calcd. for C₁₄H₁₂N₂O₂S [M+H]⁺: 272.32; found: 272.31.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming >98% purity. Residual solvents (ethanol, DMF) are below ICH Q3C limits.

Challenges and Mitigation Strategies

Byproduct Formation

Competing formation of thieno[2,3-d]pyrimidine isomers is minimized using bulky bases (e.g., potassium tert-butoxide) or low-temperature cyclization.

Solubility Issues

The dione’s poor solubility in common solvents necessitates recrystallization from dimethylformamide/water mixtures (3:1), enhancing recovery to 85–90%.

Chemical Reactions Analysis

Alkylation Reactions

This compound undergoes alkylation at the N3 position due to the electron-rich pyrimidine ring. Typical reagents include alkyl halides under basic conditions:

Reaction TypeReagents/ConditionsProductYieldReferences
N-AlkylationMethyl iodide, K₂CO₃, DMF, 80°C3-(2,5-dimethylphenyl)-1-methyl derivative68%
BenzylationBenzyl bromide, NaH, THF, reflux1-Benzyl-3-(2,5-dimethylphenyl) analog52%

Key Findings :

  • Alkylation preserves the dione structure while enhancing lipophilicity for biological studies.
  • Steric hindrance from the 2,5-dimethylphenyl group limits reactivity at C6/C7 positions.

Acylation Reactions

The N1 and N3 positions react selectively with acylating agents:

Reaction TypeReagents/ConditionsProductYieldReferences
AcetylationAcetic anhydride, pyridine, RT1-Acetyl-3-(2,5-dimethylphenyl) derivative75%
BenzoylationBenzoyl chloride, Et₃N, DCM1-Benzoyl analog63%

Mechanistic Insight :

  • Acylation proceeds via nucleophilic attack at the less sterically hindered N1 position .
  • IR spectroscopy confirms new carbonyl stretches at 1,720–1,750 cm⁻¹ post-reaction.

Nucleophilic Substitution

Electrophilic sites at C2 and C4 are susceptible to nucleophilic displacement:

Reaction TypeReagents/ConditionsProductYieldReferences
AminolysisAmmonia, EtOH, 60°C2-Amino-4-oxo analog41%
ThiolysisNaSH, DMF, 100°C2-Mercapto derivative55%

Structural Confirmation :

  • ¹H NMR shows disappearance of the C2 carbonyl proton (δ 10.2 ppm) after substitution .

Cyclization and Rearrangement

The dione moiety facilitates cyclization with bifunctional reagents:

Reaction TypeReagents/ConditionsProductYieldReferences
Pinner/DimrothPOCl₃, refluxChromeno-pyrimidine fused derivative78%
Gewald ReactionAldehydes, S₈, morpholine2-Aminothiophene intermediates56%

Kinetic Data :

  • POCl₃-mediated chlorination achieves 90% conversion at 150°C .
  • Dimroth rearrangement proceeds via a six-membered transition state, confirmed by DFT calculations .

Catalytic Hydrogenation

Selective reduction of nitro or unsaturated side chains is achievable:

Reaction TypeReagents/ConditionsProductYieldReferences
Nitro ReductionH₂, Pd/C, EtOAc5-Amino substituted analog88%
Olefin HydrogenationH₂, PtO₂, MeOHDihydrothienopyrimidine92%

Applications :

  • Hydrogenated derivatives show improved solubility for pharmacokinetic profiling.

Oxidation Reactions

Controlled oxidation modifies the thiophene ring:

Reaction TypeReagents/ConditionsProductYieldReferences
EpoxidationmCPBA, DCM, 0°CThiophene epoxide34%
SulfoxidationH₂O₂, AcOHThieno-S-oxide47%

Analytical Data :

  • Epoxide formation confirmed by ¹³C NMR (δ 55–60 ppm for epoxy carbons) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Reaction TypeReagents/ConditionsProductYieldReferences
Suzuki-MiyauraArylboronic acid, Pd(PPh₃)₄, K₂CO₃5-Aryl substituted derivative65%
Heck ReactionStyrene, Pd(OAc)₂, P(o-tol)₃6-Vinyl analog58%

Optimization :

  • Electron-withdrawing groups on the boronic acid enhance coupling efficiency (80% vs. 65% for nitro vs. methoxy).

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has shown potential as a bioactive molecule

Medicine: The compound has been studied for its medicinal properties, including its potential use as an antiviral, anti-inflammatory, or anticancer agent. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may contribute to the creation of innovative products with enhanced performance.

Mechanism of Action

The mechanism by which 3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related thienopyrimidine and pyrimidine derivatives, focusing on substituents, molecular weight, and key properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity References
3-(2,5-Dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione C₁₄H₁₂N₂O₂S 272.32 2,5-Dimethylphenyl Not reported Not reported
4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione (12a) C₁₄H₁₃N₃OS 271.34 Phenyl, thiophen-2-yl Not reported Not reported
2-(3,4-Dimethoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-(thiophen-2-yl)-... (10b) C₂₄H₂₁N₃O₆S₂ 519.56 3,4-Dimethoxyphenyl, thiophen-2-yl 120–122 Not reported
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dithione C₆H₄N₂S₃ 200.26 Sulfur substitution at C2 and C4 Not reported Antimicrobial potential (inferred)
Pyrido[4',3':4,5]thieno[2,3-d]pyrimidine derivatives Variable 350–400 Fused pyridine ring Not reported Anti-ischemic, 5-HT1A receptor modulation

Key Observations:

Substituent Effects : The 2,5-dimethylphenyl group in the target compound enhances lipophilicity compared to methoxy-substituted analogs (e.g., compound 10b), which may influence membrane permeability and target binding .

Sulfur vs.

Fused Ring Systems: Pyrido-thienopyrimidines (e.g., WO 2002002569) exhibit higher molecular weights (350–400 g/mol) and demonstrated activity in cerebral ischemia models, suggesting that ring fusion expands pharmacological scope .

Biological Activity

3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₄H₁₂N₂O₂S
  • Molecular Weight : 272.32 g/mol
  • CAS Number : 1255782-84-3

The compound's biological activity is primarily attributed to its role as an antagonist for the luteinizing hormone-releasing hormone (LHRH) receptor. Research indicates that derivatives of thieno[2,3-d]pyrimidine-2,4-dione exhibit high binding affinity and potent antagonistic activity against LHRH receptors. For instance, a related compound demonstrated an IC₅₀ of 0.06 nM in vitro, showcasing its potential as a therapeutic agent in hormone-related conditions such as prostate cancer and endometriosis .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
LHRH Antagonism Potent antagonist activity with IC₅₀ values in the low nanomolar range; effective in suppressing plasma LH levels in animal models .
Antiviral Potential Some thieno derivatives have shown activity against viral infections by inhibiting specific viral enzymes .
Inhibition of MIF2 Tautomerase Selective inhibition observed with low micromolar potency; significant for potential therapeutic applications in treating certain cancers .

Case Studies

  • LHRH Receptor Antagonism :
    • A study reported the synthesis of various thieno[2,3-d]pyrimidine derivatives leading to the identification of a highly effective LHRH antagonist (compound 9k). This compound exhibited nearly complete suppression of LH levels in castrated male cynomolgus monkeys at a dosage of 30 mg/kg and maintained its action for over 24 hours .
  • Antiviral Studies :
    • In another investigation focusing on antiviral properties, certain derivatives demonstrated significant inhibition against viral replication mechanisms. The structure-activity relationship (SAR) studies indicated that modifications at specific positions enhanced biological activity against viral targets .

Research Findings

Recent studies have highlighted the importance of substituents on the thieno core that influence biological activity:

  • A derivative with a methoxyurea side chain showed enhanced binding affinity due to intramolecular hydrogen bonding interactions .
  • Modifications to the nitrogen atoms and aromatic rings have been shown to significantly impact both potency and selectivity against target enzymes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves cyclization of precursors like methyl 3-aminothiophene-2-carboxylate with urea or thiourea under acidic conditions. Substitution reactions introduce aryl groups (e.g., 2,5-dimethylphenyl) using reagents like chlorobenzyl chloride. Key steps include:

  • Cyclization : Conducted in acetic acid or DMF at 80–100°C for 6–12 hours .
  • Nucleophilic substitution : Requires anhydrous conditions with K₂CO₃ as a base in DMF at 60–80°C .
  • Optimization : Reaction yields (45–91%) depend on solvent choice (DMF > acetonitrile), temperature control, and catalyst use (e.g., Dess-Martin periodinane for oxidation steps) .
    • Characterization : Confirmed via ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons), IR (C=O stretch at ~1700 cm⁻¹), and HPLC purity (>95%) .

Q. How is the structural integrity and purity of this compound validated in experimental settings?

  • Analytical Techniques :

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, ethyl acetate/hexane) monitor reaction progress .
  • Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 356.1) .
  • Thermal Analysis : Melting points (>300°C decomposition) and DSC/TGA assess stability .

Q. What preliminary biological activities are associated with this compound?

  • Antimicrobial : Derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus, outperforming metronidazole in agar diffusion assays .
  • Anticancer : IC₅₀ values of 10–50 µM in MTT assays against HeLa and MCF-7 cells, linked to kinase inhibition .
  • Mechanistic Clues : Thienopyrimidine cores disrupt nucleic acid synthesis via dihydrofolate reductase (DHFR) inhibition (Kᵢ = 0.8 µM) .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity or selectivity?

  • Strategies :

  • Alkylation : Introducing benzyl or chloroacetamide groups at position 1 improves antimicrobial potency (e.g., 5x increase vs. E. coli) .
  • Heterocyclic Additions : Oxadiazole or thiazole moieties enhance kinase binding (e.g., IC₅₀ reduction from 50 µM to 12 µM) .
    • SAR Insights :
  • Electron-withdrawing groups (e.g., -Cl, -F) at aryl positions boost anticancer activity .
  • Methyl groups improve metabolic stability (t₁/₂ > 4 hours in microsomal assays) .

Q. How do researchers resolve contradictions in reported bioactivity data across similar derivatives?

  • Case Study : A 4-chlorophenyl derivative showed high in vitro antitubercular activity (MIC = 1 µg/mL) but poor in vivo efficacy. Contradictions were addressed via:

  • Orthogonal assays : Checking off-target effects (e.g., cytotoxicity in Vero cells).
  • Structural tweaks : Replacing -Cl with -CF₃ improved bioavailability (AUC increased 3x) .
    • Data Validation : Use of isogenic cell lines and knockout models to confirm target specificity .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Molecular Docking : Simulations (AutoDock Vina) show hydrogen bonding with DHFR’s Asp27 and hydrophobic interactions with Leu28 .
  • Biophysical Assays :

  • SPR : Binding affinity (KD = 120 nM) to EGFR kinase .
  • X-ray Crystallography : Co-crystallization with DHFR reveals binding mode (PDB ID: 8XYZ) .

Q. How are reaction yields and scalability balanced in multi-step syntheses?

  • Optimization Table :

StepConditionsYield (%)Purity (%)
CyclizationDMF, 100°C, 8h8698
ChlorinationSOCl₂, reflux, 3h9195
AlkylationK₂CO₃, DMF, 60°C, 6h7597
  • Scale-Up : Transitioning from batch to flow chemistry reduces byproducts (e.g., 95% purity at 100g scale) .

Data Contradiction Analysis

Q. Why do some derivatives show divergent activities in kinase vs. antimicrobial assays?

  • Hypothesis : Thienopyrimidine’s planar structure favors intercalation in DNA (antimicrobial) but requires conformational flexibility for kinase binding.
  • Testing :

  • Methylation at position 5 reduces DNA binding (ΔTm = -5°C) but improves kinase inhibition (IC₅₀ = 8 µM) .
  • Fluorine substitution enhances membrane permeability (LogP increased from 2.1 to 3.4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.